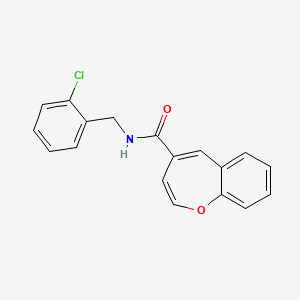

N-(2-chlorobenzyl)-1-benzoxepine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

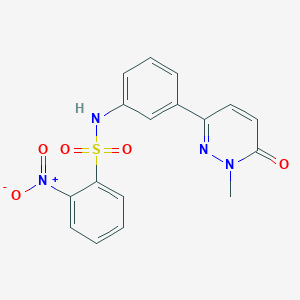

The compound "N-(2-chlorobenzyl)-1-benzoxepine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs and functionalities. These compounds include antipyrine derivatives, benzamide derivatives, and benzoxazine derivatives, which share some structural similarities with the compound of interest, such as the presence of a benzamide moiety and chloro-substituted aromatic rings .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the reaction of different amides with chlorinated aromatic compounds. For instance, the synthesis of antipyrine derivatives is achieved with good yields and involves the characterization of the compounds using spectroscopic methods . Similarly, the synthesis of benzoxazine derivatives is reported, which includes the evaluation of different substituents on the benzoxazine ring to modulate the biological activity . These methods could potentially be adapted for the synthesis of "this compound" by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds are determined using X-ray diffraction data, which provides detailed information about the crystal packing and intermolecular interactions . For example, the crystal structure of a benzamide derivative reveals an orthorhombic space group with extensive hydrogen bonding . The molecular geometry and vibrational frequencies are often calculated using computational methods such as Hartree-Fock and density functional theory (DFT), which can be compared to experimental data to validate the findings .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form hydrogen bonds and other non-covalent interactions, which are crucial for their biological activity . The papers discuss the importance of these interactions in stabilizing the molecular structure and contributing to the binding energies of the compounds. Additionally, the reactivity of benzamide derivatives with amines to yield new compounds is reported, which could be relevant for further functionalization of "this compound" .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . These techniques provide insights into the electronic properties, such as excitation energies and oscillator strengths, as well as the molecular electrostatic potential and non-linear optical properties . The vibrational spectra and molecular geometries are also analyzed to understand the stability and conformational preferences of the compounds .

Aplicaciones Científicas De Investigación

Thermal Decomposition and Synthesis Methods

The study of thermal decomposition of certain compounds and their synthesis methods could provide insights into handling and synthesizing "N-(2-chlorobenzyl)-1-benzoxepine-4-carboxamide" for various applications. Uchida et al. (1981) examined the thermal decomposition of O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines, revealing potential pathways for the synthesis or decomposition of similar compounds under heat (Uchida, Kobayashi, & Kozuka, 1981).

Novel Synthesis Approaches

Shaabani et al. (2009) developed a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, showcasing an efficient pathway for creating complex molecules that may inspire synthetic strategies for "this compound" (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).

Catalysis and Reaction Mechanisms

Research into catalyzed reactions and their mechanisms, such as the work by Zhang et al. (2016) on Ir(III)-catalyzed direct C-H amidation/cyclization, provides valuable knowledge that could be applied to the synthesis or modification of "this compound" (Zhang, Wang, Hu, Yu, Deng, Li, & Lu, 2016).

Applications in Drug Synthesis

The creation of complex molecules for pharmaceutical applications, such as the synthesis of orally active CCR5 antagonists by Ikemoto et al. (2005), may offer strategies for utilizing "this compound" in drug development (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Anti-Tubercular and Antimicrobial Properties

Research on novel compounds with anti-tubercular and antimicrobial properties, such as the study by Nimbalkar et al. (2018), might inspire investigations into similar biological activities of "this compound" (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

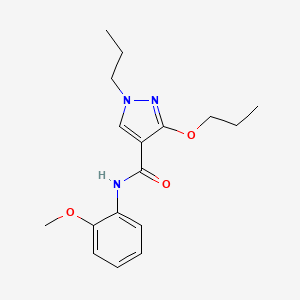

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-16-7-3-1-6-15(16)12-20-18(21)14-9-10-22-17-8-4-2-5-13(17)11-14/h1-11H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVVWDLAHBPDPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2526211.png)

![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)

![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)

![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)